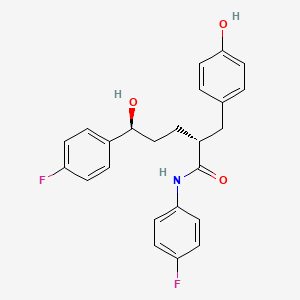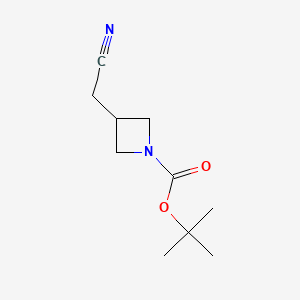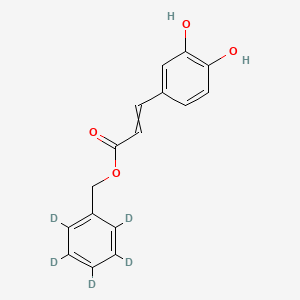
Ethanone,1-(2-ethynylcyclopentyl)-,trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone,1-(2-ethynylcyclopentyl)-,trans-, also known as ECPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECPT is a cyclopentyl derivative of ketone, which has been found to exhibit a variety of biochemical and physiological effects.
作用机制
The mechanism of action of Ethanone,1-(2-ethynylcyclopentyl)-,trans- is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Ethanone,1-(2-ethynylcyclopentyl)-,trans- has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. Furthermore, Ethanone,1-(2-ethynylcyclopentyl)-,trans- has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
Ethanone,1-(2-ethynylcyclopentyl)-,trans- has been found to exhibit a variety of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Studies have shown that Ethanone,1-(2-ethynylcyclopentyl)-,trans- can induce apoptosis, or programmed cell death, in cancer cells. Ethanone,1-(2-ethynylcyclopentyl)-,trans- has also been found to reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases. Furthermore, Ethanone,1-(2-ethynylcyclopentyl)-,trans- has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using Ethanone,1-(2-ethynylcyclopentyl)-,trans- in lab experiments is its high potency and specificity. Ethanone,1-(2-ethynylcyclopentyl)-,trans- has been found to exhibit a high degree of selectivity for its target enzymes and signaling pathways, which makes it a valuable tool for studying these pathways. However, one limitation of using Ethanone,1-(2-ethynylcyclopentyl)-,trans- in lab experiments is its potential toxicity. Studies have shown that Ethanone,1-(2-ethynylcyclopentyl)-,trans- can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of Ethanone,1-(2-ethynylcyclopentyl)-,trans-. One area of research is the development of novel Ethanone,1-(2-ethynylcyclopentyl)-,trans- derivatives with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of Ethanone,1-(2-ethynylcyclopentyl)-,trans- in other diseases, such as diabetes and cardiovascular disease. Furthermore, the elucidation of the mechanism of action of Ethanone,1-(2-ethynylcyclopentyl)-,trans- and its downstream signaling pathways may provide insights into the development of new therapeutics for various diseases.
合成方法
The synthesis of Ethanone,1-(2-ethynylcyclopentyl)-,trans- involves a multi-step process, including the preparation of the starting material, the reaction of the starting material with various reagents, and the purification of the final product. The starting material for the synthesis of Ethanone,1-(2-ethynylcyclopentyl)-,trans- is 2-ethynylcyclopentanone, which is reacted with sodium hydride and ethyl iodide to form the intermediate product. The intermediate product is then reacted with acetic anhydride to yield Ethanone,1-(2-ethynylcyclopentyl)-,trans-.
科学研究应用
Ethanone,1-(2-ethynylcyclopentyl)-,trans- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that Ethanone,1-(2-ethynylcyclopentyl)-,trans- has anti-cancer properties and can inhibit the growth of cancer cells. Ethanone,1-(2-ethynylcyclopentyl)-,trans- has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, Ethanone,1-(2-ethynylcyclopentyl)-,trans- has been shown to have anti-inflammatory effects and can reduce inflammation in the brain, which is associated with Parkinson's disease.
属性
IUPAC Name |
1-[(1S,2S)-2-ethynylcyclopentyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-5-4-6-9(8)7(2)10/h1,8-9H,4-6H2,2H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVCGZWYHYJZTB-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCC[C@@H]1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)

![Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B589080.png)


